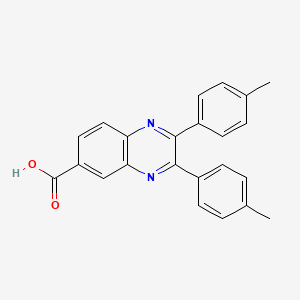
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid (BMQ) is a heterocyclic organic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BMQ is a quinoxaline derivative that exhibits excellent biological and pharmacological properties, making it a promising candidate for drug development and other research applications.
作用機序
The exact mechanism of action of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is not fully understood. However, studies have shown that 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has also been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in inflammatory cells. Additionally, 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is its ease of synthesis and high yield. Additionally, 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid exhibits potent biological and pharmacological properties, making it a promising candidate for drug development and other research applications. However, one of the limitations of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid. One potential direction is the investigation of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid as a potential anticancer agent in vivo. Another direction is the development of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid-based fluorescent probes for the detection of metal ions in biological systems. Additionally, the investigation of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid as a potential therapeutic agent for inflammatory diseases is also an area of interest.
合成法
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid can be synthesized using various methods, including the reaction of 2,3-dichloroquinoxaline with 4-methylphenylboronic acid in the presence of a palladium catalyst. Other methods include the reaction of 2,3-diaminoquinoxaline with 4-methylbenzaldehyde, followed by oxidation with hydrogen peroxide. The synthesis of 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid is relatively simple and can be achieved with high yields.
科学的研究の応用
2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been extensively studied for its biological and pharmacological properties. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 2,3-bis(4-methylphenyl)-6-quinoxalinecarboxylic acid has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
2,3-bis(4-methylphenyl)quinoxaline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-14-3-7-16(8-4-14)21-22(17-9-5-15(2)6-10-17)25-20-13-18(23(26)27)11-12-19(20)24-21/h3-13H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQHAKKJCUVPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6116784.png)
![(5-chloro-2-methoxyphenyl)(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6116787.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6116790.png)
![2-[1-benzyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6116791.png)
![N-[2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6116797.png)
![N-cyclohexyl-N,1-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6116803.png)
![5-(1-propionyl-2-pyrrolidinyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B6116805.png)
![N-methyl-N-[(1-methyl-2-pyrrolidinyl)methyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6116811.png)
![7-(2-methoxyethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6116813.png)
![N-{3-[(3-iodobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B6116825.png)
![N~2~-acetyl-N~1~-isobutyl-N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}valinamide](/img/structure/B6116828.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[(5-methyl-2-furyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6116834.png)
![1-(4-chlorophenoxy)-3-{[(1-phenylcyclopentyl)methyl]amino}-2-propanol](/img/structure/B6116839.png)
![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[4-(2-oxo-1-imidazolidinyl)phenyl]acetamide](/img/structure/B6116870.png)